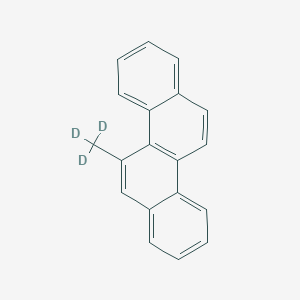
5-Methyl Chrysene-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl Chrysene-d3 is a deuterated form of 5-Methyl Chrysene, a polycyclic aromatic hydrocarbon (PAH). The compound has the molecular formula C19H11D3 and a molecular weight of 245.33 g/mol . It is primarily used in scientific research, particularly in studies involving PAHs due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl Chrysene-d3 typically involves the deuteration of 5-Methyl Chrysene. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated solvents and catalysts under controlled conditions to ensure selective deuteration .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve the desired level of deuteration. The product is then purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
5-Methyl Chrysene-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones and other oxygenated PAHs.
Reduction: Formation of hydrogenated PAHs.
Substitution: Formation of halogenated or nitro-substituted PAHs.
Scientific Research Applications
5-Methyl Chrysene-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of PAHs in environmental samples.
Biology: Employed in studies investigating the metabolic pathways of PAHs in biological systems.
Medicine: Used in toxicological studies to understand the carcinogenic potential of PAHs.
Industry: Utilized in the development of new materials and chemical processes involving PAHs
Mechanism of Action
5-Methyl Chrysene-d3 exerts its effects primarily through the formation of DNA adducts. The compound binds to DNA, leading to mutations and DNA damage. This process can result in oxidative stress and inflammation, contributing to carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation of PAHs .
Comparison with Similar Compounds
Similar Compounds
Chrysene: A parent compound of 5-Methyl Chrysene, lacking the methyl group.
Benzo[a]pyrene: Another PAH with similar carcinogenic properties.
Dibenz[a,h]anthracene: A PAH with a similar structure and carcinogenic potential.
Uniqueness
5-Methyl Chrysene-d3 is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical measurements. Its isotopic labeling makes it particularly valuable in research applications where accurate quantification and tracing of PAHs are required .
Properties
Molecular Formula |
C19H14 |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
5-(trideuteriomethyl)chrysene |
InChI |
InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3/i1D3 |
InChI Key |
GOHBXWHNJHENRX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















